molecular formula C12H9NOS B3254692 10H-phenothiazin-2-ol CAS No. 24316-35-6

10H-phenothiazin-2-ol

Cat. No. B3254692
CAS RN: 24316-35-6
M. Wt: 215.27 g/mol
InChI Key: OJQOKLSLPLGDBX-UHFFFAOYSA-N
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Description

10H-phenothiazin-2-ol, also known as 2-Hydroxyphenothiazine, is an organic compound with the molecular formula C12H9NOS . It has a molecular weight of 215.27 g/mol .


Molecular Structure Analysis

The molecular structure of 10H-phenothiazin-2-ol consists of a linear tricyclic system that includes two benzene rings joined by a para-thiazine ring . The compound’s structure has been confirmed by various spectroscopic techniques and single crystal X-ray diffraction studies .


Chemical Reactions Analysis

Phenothiazines, including 10H-phenothiazin-2-ol, have been extensively studied for their potential applications as electrochemical, photovoltaic, photo-physical, and DSSC materials . They have been used in various synthetic transformations and have shown to be effective photoredox catalysts .

Scientific Research Applications

1. Dye-Sensitized Solar Cells

10H-Phenothiazine-based dyes are significant in the development of dye-sensitized solar cells (DSSCs). These cells are noted for their high power conversion efficiency, low material cost, and simple fabrication. The electron-rich nitrogen and sulfur atoms in 10H-phenothiazine provide a stronger donor character, crucial for light harvesting and electron injection in DSSCs. Some 10H-phenothiazine-based dyes exhibit photovoltaic performance superior to commercial alternatives, indicating their promise in sustainable energy technologies (Huang, Meier, & Cao, 2016).

2. Synthesis of Bioactive Compounds

Fluorinated 10H-phenothiazines have been synthesized for their antimicrobial properties. The structure of these compounds is characterized by spectroscopic data and elemental analysis, demonstrating their potential in combating microbial infections (Dixit, Dixit, Gautam, & Gautam, 2008).

3. Pharmacological Applications

10H-Phenothiazines have been synthesized and examined for their antioxidant and antimicrobial activities. These compounds have been utilized as bases to prepare ribofuranosides, which are then tested for their biological efficacy. This area of research underlines the versatility of 10H-phenothiazines in pharmacology (Gautam et al., 2010).

4. Antimicrobial and Anthelmintic Activity

Novel fluorinated 10H-phenothiazines have been explored for their antimicrobial and anthelmintic activities. These studies are crucial in discovering new treatments for infections and parasitic diseases, showcasing the medical significance of 10H-phenothiazine derivatives (Gautam, Yadav, Khandelwal, & Gautam, 2014).

Future Directions

The future directions for 10H-phenothiazin-2-ol and related compounds are promising. They have potential applications in optoelectronic and catalytic applications . They are also being sold by various chemical companies for research purposes .

properties

IUPAC Name

10H-phenothiazin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c14-8-5-6-12-10(7-8)13-9-3-1-2-4-11(9)15-12/h1-7,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQOKLSLPLGDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 25 g (109 mmol) of 2-methoxyphenothiazine and 60 g (4.8 eq.) of pyridinium chloride is heated at 170° C. for 15 hours. After cooling down to a temperature of approximately 80° C., the brown solution obtained is diluted with 200 ml of ethyl acetate. Stirring is maintained for 30 minutes before pouring the reaction mixture into 200 ml of water. After stirring and decantation, the organic phase is dried over sodium sulphate and concentrated to dryness, under vacuum. The greenish solid obtained is recrystallized from 700 ml of boiling toluene. An insoluble solid is eliminated by filtration, the filtrate crystallizes spontaneously overnight. The crystals are collected by filtration and rinsed using isopentane. After drying, 12.43 g of a grey solid is obtained with a yield of 53%. Melting point: 207-208° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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